7-Chloropyrrolo[1,2-a]quinoxaline
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Overview
Description
7-Chloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a quinoxaline ring, with a chlorine atom attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, which can be induced by irradiation with visible light in the presence of carboxylic acid derivatives . This reaction proceeds through a radical mechanism with an iridium catalyst and PhI(OAc)2.
Another approach involves the use of substituted 2-nitroanilines or 1,2-phenylenediamine as starting materials. These compounds undergo a multistep heterocyclization process to form the pyrrolo[1,2-a]quinoxaline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and efficient cyclization reactions, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of 7-substituted pyrrolo[1,2-a]quinoxalines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic molecules.
Industry: Its unique chemical structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloropyrrolo[1,2-a]quinoxaline involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: The parent compound without the chlorine substitution.
7-Bromopyrrolo[1,2-a]quinoxaline: A similar compound with a bromine atom instead of chlorine.
7-Iodopyrrolo[1,2-a]quinoxaline: A similar compound with an iodine atom instead of chlorine.
Uniqueness
7-Chloropyrrolo[1,2-a]quinoxaline is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced properties.
Properties
IUPAC Name |
7-chloropyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGCAIJZBIWOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Cl)N=CC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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